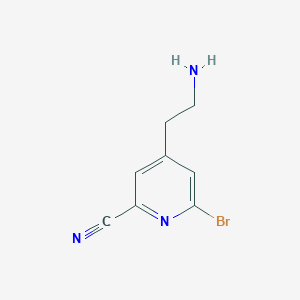
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminoethyl group, a bromine atom, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Aminoethylation: The brominated pyridine is then reacted with ethylenediamine to introduce the aminoethyl group.
Cyanation: Finally, the compound is subjected to cyanation using reagents such as sodium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminoethyl group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction: Products include imines and secondary amines.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学的研究の応用
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carbonitrile group.
Dopamine: Contains a catechol group and is a well-known neurotransmitter with a similar aminoethyl side chain.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group, bromine atom, and carbonitrile group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2 |
InChIキー |
IOFJWAHQECRDBD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)Br)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















